

Atg7-IN-2 solubility and stock solution preparation

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Compound of Interest		
Compound Name:	Atg7-IN-2	
Cat. No.:	B10854817	Get Quote

Application Notes and Protocols: Atg7-IN-2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the use of **Atg7-IN-2**, a potent inhibitor of Autophagy-related protein 7 (Atg7). These guidelines cover solubility, stock solution preparation, and a standard protocol for assessing its inhibitory activity in a cell-based assay.

Product Information

• Product Name: Atg7-IN-2

Molecular Weight: 376.35 g/mol [1][2]

Chemical Formula: C11H16N6O7S[1][2]

CAS Number: 2226227-75-2[1][2]

Appearance: White to off-white solid[1][2]

Mechanism of Action

Atg7 is a crucial E1-like activating enzyme in the autophagy pathway.[3][4][5] It is essential for two ubiquitin-like conjugation systems: the Atg12-Atg5 and the Atg8 (LC3/GABARAP) systems. [3] Atg7 activates Atg8 proteins, facilitating their subsequent conjugation to

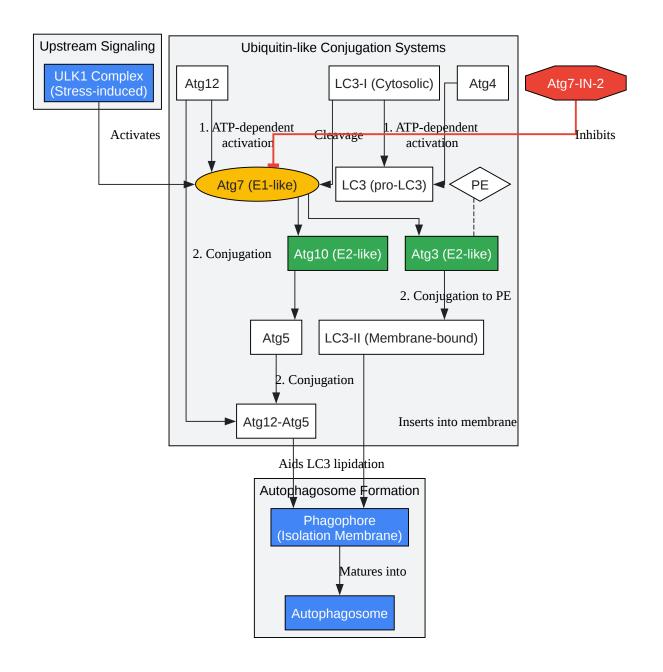


Methodological & Application

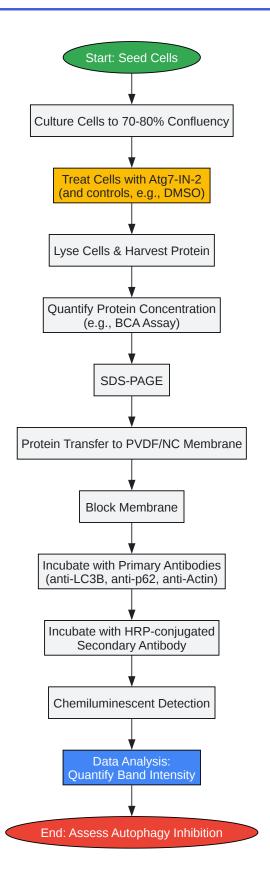
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phosphatidylethanolamine (PE) on the autophagosomal membrane, a critical step for autophagosome maturation.[3] **Atg7-IN-2** is a potent inhibitor of Atg7 with an IC₅₀ of 0.089 μ M. [1][2][4] By inhibiting Atg7, **Atg7-IN-2** blocks the lipidation of LC3B and disrupts the formation of the autophagosome.[1][2]









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